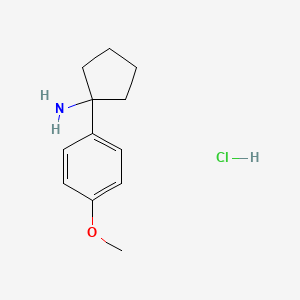

1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride

Beschreibung

1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride (CAS: 1221723-81-4) is a cyclopentane-based organic compound with a methoxy-substituted phenyl group and an amine functional group. Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol . The IUPAC name reflects its structure: the amine is attached to the first carbon of the cyclopentane ring, which is para-substituted with a methoxy group on the benzene ring.

This compound is utilized as a chemical intermediate in pharmaceutical research, particularly in synthesizing drug candidates targeting specific receptors or pathways . Its physicochemical properties include a powdered form, storage at room temperature, and hazard warnings (H302, H315, H319, H335) related to toxicity and irritation .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFINDQKJMNKQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)cyclopentan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor.

Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzene and a cyclopentane derivative.

Amination: The amine group is introduced through a nucleophilic substitution reaction, where a suitable amine precursor reacts with the cyclopentane derivative.

Formation of Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically produced in bulk quantities and purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted amines, halides.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-methoxyphenyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride (CAS: 1172462-36-0)

- Molecular Formula : C₁₁H₁₄BrClN

- Molecular Weight : 276.60 g/mol

- Key Differences: Replaces the methoxy group with a bromine atom. Used in cross-coupling reactions for drug synthesis .

1-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride (CAS: 1209904-53-9)

- Molecular Formula : C₁₁H₁₅ClFN

- Molecular Weight : 215.69 g/mol

- Key Differences : Fluorine's strong electron-withdrawing effect alters electronic properties compared to methoxy. This may improve metabolic stability in drug candidates .

2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride (CAS: 40297-15-2)

Variations in Ring Size

1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride (CAS: 1187931-04-9)

Linear vs. Cyclic Amine Analogues

(2RS)-1-(4-Methoxyphenyl)propan-2-amine Hydrochloride (CAS: 3706-26-1)

- Structure : Linear propylamine chain instead of a cyclopentane ring.

Functional Group Additions

1-(Difluoromethyl)cyclopentan-1-amine Hydrochloride (CAS: 1803583-82-5)

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Substituent Effects: Methoxy groups enhance electron density, improving interactions with serotonin/norepinephrine receptors (e.g., venlafaxine hydrochloride, a related SNRI ). Halogenated derivatives (Br, Cl, F) increase molecular weight and lipophilicity, favoring blood-brain barrier penetration .

- Ring Size : Cyclopentane balances stability and flexibility, whereas cyclopropane’s strain may limit therapeutic utility but aid in synthetic chemistry .

- Positional Isomerism : Amine placement on the cyclopentane (1- vs. 2-) alters hydrogen bonding and steric effects, impacting receptor selectivity .

Biologische Aktivität

1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride, a compound with the chemical formula C12H17ClN, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17ClN

- Molecular Weight : 215.73 g/mol

- CAS Number : 1221723-81-4

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the central nervous system and cancer cells. The methoxy group on the phenyl ring enhances lipophilicity, facilitating better penetration through cell membranes and potentially increasing bioavailability.

Pharmacological Effects

This compound has been investigated for various pharmacological effects:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of cyclopenta[d]pyrimidines have shown potent activity against tumor cell proliferation by inhibiting microtubule assembly. The presence of a methoxy group appears to be crucial for enhancing this activity, as demonstrated in studies involving related compounds .

Neuropharmacological Effects

The compound is also being explored for its neuropharmacological potential. It may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This is particularly relevant in the context of mood disorders and neurodegenerative diseases.

Antitumor Studies

A notable study evaluated a series of substituted cyclopenta[d]pyrimidines, including those structurally related to this compound. The most potent derivative exhibited nanomolar inhibition of tumor cell proliferation and demonstrated efficacy against drug-resistant cancer cell lines . The structure-activity relationship (SAR) analysis indicated that modifications on the cyclopentane structure could lead to enhanced biological activity.

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 1-(4-Methoxyphenyl)cyclopentan-1-amine HCl | TBD | Potential antitumor agent |

| Cyclopenta[d]pyrimidine derivative | 0.5 | Potent inhibitor of tumor cell proliferation |

Neuropharmacological Research

In neuropharmacology, compounds similar to this compound have been shown to modulate neurotransmitter release. Studies suggest that these compounds may act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.